
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases, including RAF kinases and receptor tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 exerts its anti-cancer activity by inhibiting the activity of several protein kinases, including RAF kinases, which are involved in the MAPK/ERK signaling pathway, and receptor tyrosine kinases, such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 blocks the proliferation and survival of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and physiological effects:
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit tumor angiogenesis and invasion. It has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines, which are involved in inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 for laboratory experiments is its specificity for several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, its potency and specificity may also limit its use in certain experiments, as it may interfere with other cellular processes and pathways.
Zukünftige Richtungen
Several future directions for the research and development of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 can be envisaged, including the identification of new targets and pathways for the drug, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery methods. Additionally, the use of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 in combination with other drugs and therapies, such as chemotherapy, immunotherapy, and radiotherapy, may improve its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 involves several steps, including the condensation of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with butyl cyanoacetate and the subsequent hydrolysis of the ester group. The final product is obtained by the reaction of the resulting acid with 3-aminophenol in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including those of renal cell carcinoma, hepatocellular carcinoma, melanoma, and pancreatic cancer.
Eigenschaften
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHVZOUTTURHA-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)

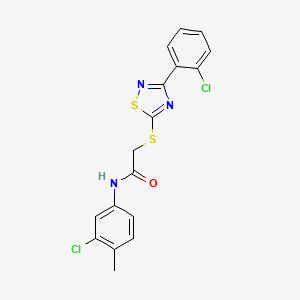
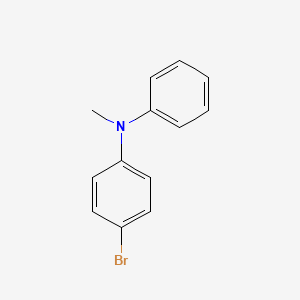
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
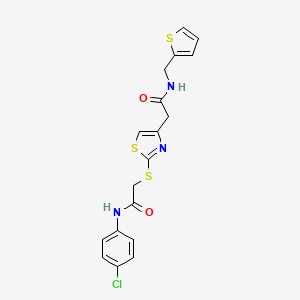

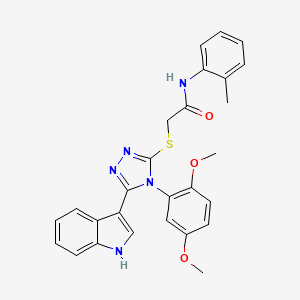
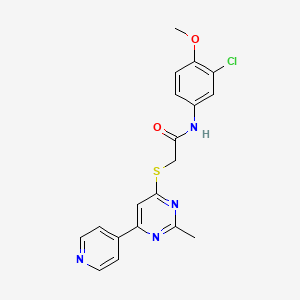
![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)
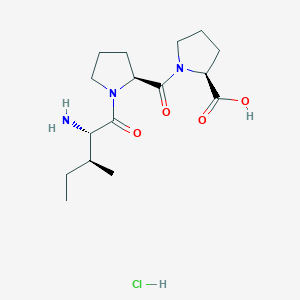
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)